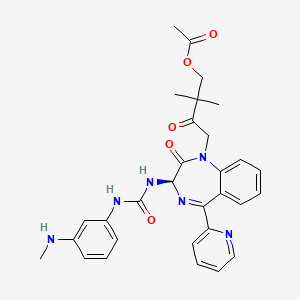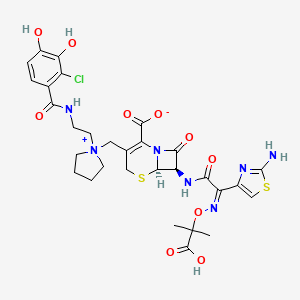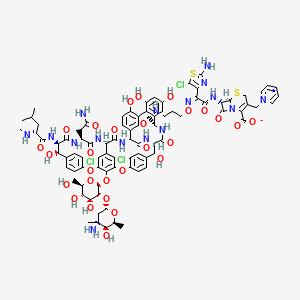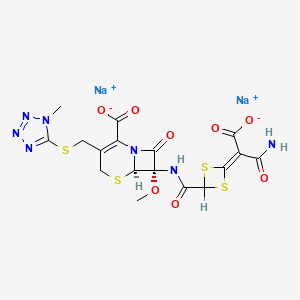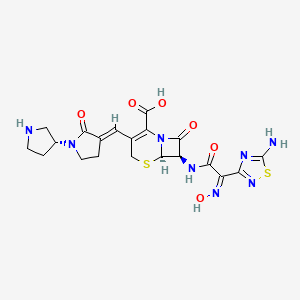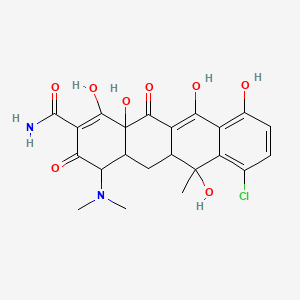
Chlortetracyclin
Übersicht
Beschreibung
Chlortetracyclin, auch unter dem Handelsnamen Aureomycin bekannt, ist ein Tetracyclin-Antibiotikum, das als erstes seiner Klasse entdeckt wurde. Es wurde 1945 von Benjamin Minge Duggar in den Lederle Laboratories unter der Aufsicht von Yellapragada Subbarow identifiziert . This compound wird vom Bakterium Streptomyces aureofaciens produziert und ist bekannt für seine breite antimikrobielle Aktivität .
Wissenschaftliche Forschungsanwendungen
Chlortetracyclin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung der Chemie von Tetracyclinen und deren Derivaten verwendet.
Biologie: this compound wird in der molekularbiologischen Forschung verwendet, um die Proteinsynthese und bakterielle Resistenzmechanismen zu untersuchen.
Medizin: Es wird zur Behandlung verschiedener bakterieller Infektionen bei Mensch und Tier eingesetzt. .
Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es die Proteinsynthese in Bakterien hemmt. Es bindet reversibel an die 30S-Ribosomenuntereinheit und blockiert die Anlagerung von Aminoacyl-tRNA an den mRNA-Ribosomenkomplex. Dies verhindert den Einbau von Aminosäuren in die wachsende Peptidkette und hemmt letztendlich das Wachstum und die Vermehrung von Bakterien .
Wirkmechanismus
Target of Action
Chlortetracycline, like other tetracyclines, primarily targets the 30S subunit of bacterial ribosomes . This subunit plays a crucial role in protein synthesis, making it an effective target for inhibiting bacterial growth and reproduction .
Mode of Action
Chlortetracycline competes for the A site of the bacterial ribosome . This site is where the transfer RNA (tRNA) carrying amino acids binds during protein synthesis. By binding to the A site, chlortetracycline prevents the tRNA from adding more amino acids to the peptide chain . This competition inhibits protein synthesis, ultimately inhibiting the growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Pathways
The primary biochemical pathway affected by chlortetracycline is protein synthesis. By binding to the A site of the bacterial ribosome, chlortetracycline disrupts the elongation phase of protein synthesis . This disruption prevents the addition of new amino acids to the growing peptide chain, leading to incomplete proteins and inhibiting bacterial growth and reproduction .
Pharmacokinetics
Chlortetracycline belongs to the first group of tetracyclines, characterized by poor absorption after food . It undergoes minimal or no metabolism and is excreted in urine and feces either unchanged or in a microbiologically inactive form . The bioavailability of chlortetracycline is around 30%, and it has a protein binding capacity of 50 to 55% . It is metabolized in the gastrointestinal tract and the liver (about 75%), and its elimination half-life ranges from 5.6 to 9 hours .
Result of Action
The primary result of chlortetracycline’s action is the inhibition of bacterial growth and reproduction. By preventing the addition of new amino acids to the peptide chain, chlortetracycline disrupts protein synthesis, which is essential for bacterial growth and reproduction . This bacteriostatic effect makes chlortetracycline an effective antibiotic for treating various infections .
Action Environment
The action of chlortetracycline can be influenced by various environmental factors. For instance, the presence of chlortetracycline in the environment due to its use in aquaculture, livestock, and human disease prevention can lead to antibiotic resistance, posing a threat to aquatic and terrestrial biodiversity . Furthermore, the degradation of chlortetracycline in the environment can lead to the formation of degradation products with unknown toxicity and environmental fate . Therefore, the action, efficacy, and stability of chlortetracycline can be significantly influenced by environmental factors .
Safety and Hazards
Zukünftige Richtungen
The wide presence of antibiotics in the environment has raised concerns about their potential impact on ecological and human health . Future studies on the treatment of antibiotics in wastewater by microbial fuel cells (MFCs) are of great significance . The evidence that Chlortetracycline at environmentally relevant concentrations can be transmitted over multiple generations and weaken the immune defense of offspring, raises concerns on the population hazards and ecological risk of antibiotics in the natural environment .
Biochemische Analyse
Biochemical Properties
Chlortetracycline plays a crucial role in inhibiting bacterial growth by interfering with protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . Chlortetracycline interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process.
Cellular Effects
Chlortetracycline affects various types of cells by inhibiting protein synthesis, which is essential for cell growth and function. In bacterial cells, this inhibition leads to a bacteriostatic effect, preventing the bacteria from multiplying. In eukaryotic cells, chlortetracycline can impact mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes. This can lead to disruptions in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, chlortetracycline exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain. The inhibition of protein synthesis ultimately inhibits the growth and reproduction of bacterial cells as necessary proteins cannot be synthesized . Chlortetracycline’s binding interactions with ribosomal RNA and proteins are critical to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlortetracycline can change over time due to its stability and degradation. Chlortetracycline is relatively stable in dry form but can degrade in aqueous solutions, especially at higher pH levels. Long-term exposure to chlortetracycline in in vitro or in vivo studies has shown that it can lead to the development of antibiotic resistance in bacterial populations . Additionally, prolonged use can result in the accumulation of the antibiotic in tissues, potentially leading to adverse effects.
Dosage Effects in Animal Models
The effects of chlortetracycline vary with different dosages in animal models. At therapeutic doses, chlortetracycline is effective in treating bacterial infections in animals. At higher doses, it can cause toxic effects such as liver and kidney impairment, inhibition of bone and tooth mineralization, and discoloration of teeth . Threshold effects have been observed, where low doses are effective without causing significant adverse effects, while high doses can lead to toxicity.
Metabolic Pathways
Chlortetracycline is involved in various metabolic pathways, including the tricarboxylic acid cycle, pyruvate metabolism, and glycolysis/gluconeogenesis. Under chlortetracycline stress, these pathways can fluctuate sharply, affecting the overall metabolic flux and metabolite levels in bacterial cells . The antibiotic can also interact with enzymes and cofactors involved in these pathways, further influencing cellular metabolism.
Transport and Distribution
Chlortetracycline is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution of approximately 100 liters and reaches peak plasma concentration in about 3 hours after oral administration . Chlortetracycline can bind to plasma proteins and is distributed to various tissues, including the liver, kidneys, and bones. Its transport and distribution are influenced by factors such as lipophilicity and the presence of transporters and binding proteins.
Subcellular Localization
Chlortetracycline’s subcellular localization is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis. It can also localize to mitochondria in eukaryotic cells, affecting mitochondrial protein synthesis and function. The antibiotic’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Chlortetracyclin wird typischerweise durch Fermentation von Streptomyces aureofaciens hergestellt. Der Prozess beinhaltet die Kultivierung des Bakteriums in einem geeigneten Medium, gefolgt von der Extraktion und Reinigung des Antibiotikums. Die Fermentationsbrühe wird angesäuert, filtriert und verschiedenen Reinigungsschritten unterzogen, um this compound zu isolieren .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische Fermentation. Die Fermentationsflüssigkeit wird gereinigt und Salzsäure wird hinzugefügt, um das Antibiotikum in seine Hydrochloridform umzuwandeln. Der Prozess umfasst Schritte wie Ansäuerung, Filtration, Sedimentation, Kristallisation und Trocknung, um hochreines Chlortetracyclinhydrochlorid zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Chlortetracyclin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Ozon.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene this compound-Derivate, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .
Vergleich Mit ähnlichen Verbindungen
Chlortetracyclin gehört zur Tetracyclin-Familie, zu der auch andere Verbindungen gehören, wie z. B.:
- Tetracyclin
- Oxytetracyclin
- Doxycyclin
- Minocyclin
- Tigecyclin
Einzigartigkeit
This compound war das erste entdeckte Tetracyclin und hat ein einzigartiges Chloratom an der 7-Position seiner Struktur, wodurch es sich von anderen Tetracyclinen unterscheidet. Dieser strukturelle Unterschied trägt zu seinen spezifischen pharmakologischen Eigenschaften und seinem Wirkungsspektrum bei .
Referenzen
Eigenschaften
IUPAC Name |
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRQBPJLMKORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-62-5 | |
| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


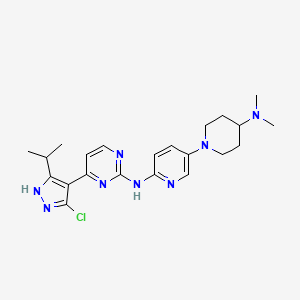

![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)


![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)

